

# N-acetylaminoethylphosphonate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

**Compound Name:** N-  
ACETYLAMINOMETHYLPHOSP  
HONATE

**Cat. No.:** B116943

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CAS Number: 57637-97-5 Chemical Name: (Acetamidomethyl)phosphonic acid

This technical guide provides an in-depth overview of **N-acetylaminoethylphosphonate**, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological activities, relevant experimental protocols, and safety information.

## Chemical and Physical Properties

**N-acetylaminoethylphosphonate** is a phosphonic acid derivative. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C3H8NO4P	[1]
Molecular Weight	153.07 g/mol	[1]
Appearance	White to off-white solid	
pKa	2.25 ± 0.10 (Predicted)	[1]
Solubility	Soluble in water	
InChI Key	FDNUAHPLMXZWLS-UHFFFAOYSA-N	[1]
Canonical SMILES	CC(=O)NCP(=O)(O)O	[1]

## Biological Activity and Mechanism of Action

**N-acetylaminomethylphosphonate** is primarily recognized for its inhibitory effects on specific enzymes, suggesting its potential in various research and therapeutic applications.

### Urease Inhibition

**N-acetylaminomethylphosphonate** has been identified as an inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] By inhibiting urease, this compound can be a valuable tool in studying the role of this enzyme in various pathological conditions, such as those caused by urease-producing bacteria like *Helicobacter pylori*. The inhibition of urease can also have applications in agriculture by preventing the rapid breakdown of urea-based fertilizers and reducing ammonia volatilization. While specific IC50 values for **N-acetylaminomethylphosphonate** are not readily available in the cited literature, related N-substituted aminomethanephosphonic acids have shown inhibitory activity with IC50 values in the micromolar range.[2]

### Protein Phosphorylation Inhibition

As a phosphonic acid derivative, **N-acetylaminomethylphosphonate** is suggested to act as a general inhibitor of protein phosphorylation.[3] Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins. Their dysregulation is implicated in numerous diseases, including cancer. By mimicking the

phosphate group, phosphonic acids can interfere with the binding of substrates or ATP to the kinase active site. The N-C-P molecular fragment is a key feature that allows it to act as an analogue of amino acids, where the carboxylic group is replaced by a phosphonic acid, potentially enabling it to interact with the active sites of enzymes that recognize amino acid motifs.[3]

## Experimental Protocols

### Synthesis of (Acetamidomethyl)phosphonic Acid

While a specific, detailed protocol for the synthesis of **N-acetylaminomethylphosphonate** was not found in the searched literature, a general and widely used method for the synthesis of aminophosphonic acids is the Kabachnik-Fields reaction. This one-pot reaction typically involves the condensation of an amine, a carbonyl compound (in this case, formaldehyde), and a dialkyl phosphite.

A plausible synthetic workflow for **N-acetylaminomethylphosphonate** is outlined below:

A plausible synthetic workflow for **N-acetylaminomethylphosphonate**.

General Steps:

- Formation of the Schiff base/N-acylimine intermediate: Acetamide reacts with formaldehyde to form N-(hydroxymethyl)acetamide.
- Nucleophilic addition of phosphite: The dialkyl phosphite then undergoes a nucleophilic addition to the intermediate.
- Hydrolysis: The resulting dialkyl (acetamidomethyl)phosphonate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ester groups and yield the final phosphonic acid product.

### Urease Inhibition Assay

A common method to determine the urease inhibitory activity of a compound is to measure the amount of ammonia produced from the enzymatic hydrolysis of urea.

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## References

- 1. researchgate.net [researchgate.net]
- 2. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)